Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
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Overview
Description
Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclobutane carboxylates This compound is characterized by the presence of a piperazine ring and a cyclobutane ring, which are connected through a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
tert-Butyl Protection: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane dicarboxylates, while reduction may yield cyclobutane alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent.
Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in diagnostic assays.
Industry
Material Science: The compound may be used in the development of new materials.
Chemical Manufacturing: It can be used as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
- tert-Butyl(1r,3r)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
- tert-Butyl(1s,3r)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
Uniqueness
Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is unique due to its specific stereochemistry and the presence of both piperazine and cyclobutane rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-piperazin-1-ylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)10-8-11(9-10)15-6-4-14-5-7-15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
NFOJWPXFCOBXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
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